Product packaging for 5-(Furan-2-YL)penta-2,4-dienal(Cat. No.:CAS No. 5916-94-9)

5-(Furan-2-YL)penta-2,4-dienal

Cat. No.: B15487782
CAS No.: 5916-94-9
M. Wt: 148.16 g/mol
InChI Key: FCQVZRUGHRQVRO-UHFFFAOYSA-N
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Description

5-(Furan-2-YL)penta-2,4-dienal, a conjugated dienal bearing a furan heterocycle, is a valuable building block in organic synthesis and medicinal chemistry research. Its primary research application is as a key diene component in tandem Ugi and intramolecular Diels-Alder (IMDA) reactions . When utilized in multicomponent Ugi reactions, this compound forms an adduct that undergoes a subsequent intramolecular cycloaddition without involving the furan core, leading to the high-yielding and stereoselective formation of 2,3,3a,4,5,7a-hexahydro-1H-isoindole derivatives . This efficient one-pot tandem methodology is a prime example of step-economical synthesis, allowing for the rapid generation of complex, polycyclic heterocyclic scaffolds with high substituent variation from simple starting materials . These privileged motifs are of significant interest in drug discovery, as they are core structures in heterolignans and other biologically active compounds . The compound has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol . It is supplied as a high-purity material for research purposes. This product is intended for laboratory research use only and is not classified as a fragrance or flavor ingredient for personal, human, or veterinary use . Researchers are encouraged to handle this and all laboratory chemicals with appropriate precautions in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B15487782 5-(Furan-2-YL)penta-2,4-dienal CAS No. 5916-94-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5916-94-9

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

5-(furan-2-yl)penta-2,4-dienal

InChI

InChI=1S/C9H8O2/c10-7-3-1-2-5-9-6-4-8-11-9/h1-8H

InChI Key

FCQVZRUGHRQVRO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC=CC=O

Origin of Product

United States

Synthetic Methodologies for 5 Furan 2 Yl Penta 2,4 Dienal

Retrosynthetic Analysis Strategies

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

A primary retrosynthetic disconnection involves breaking the bonds of the dienal side chain. This can be conceptualized through a Wittig-type reaction or a condensation approach. For instance, a C-C bond disconnection between the alpha and beta carbons of the dienal suggests a precursor aldehyde and a phosphonium (B103445) ylide. A further disconnection of the ylide would lead back to a simpler alkyl halide and triphenylphosphine.

Another strategy involves a disconnection at the C4-C5 bond, which could arise from an aldol (B89426) condensation reaction between a suitable furan-containing aldehyde and a two-carbon aldehyde equivalent. This approach relies on the careful control of reaction conditions to favor the desired condensation product.

Alternatively, the bond connecting the dienal chain to the furan (B31954) ring can be the point of disconnection. This strategy points towards a coupling reaction between a furan derivative and a five-carbon chain synthon. For example, a Heck or Suzuki coupling could be employed, starting with a halogenated furan and a pentadienal derivative bearing a suitable functional group for the coupling reaction.

The Paal-Knorr furan synthesis offers another retrosynthetic pathway. organic-chemistry.org This approach would involve the disconnection of the furan ring itself, leading to a 1,4-dicarbonyl compound as a key intermediate. organic-chemistry.orgyoutube.com This dicarbonyl precursor would then need to be synthesized, potentially from simpler starting materials.

Catalytic Approaches in the Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation.

Transition metal catalysis provides powerful tools for the construction of the C-C bonds in 5-(Furan-2-YL)penta-2,4-dienal. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are particularly relevant. For instance, 2-bromofuran (B1272941) could be coupled with a suitable pentadienal boronic acid or organotin reagent. While specific examples for this exact compound are not prevalent in the searched literature, the general applicability of these reactions to furan-containing systems is well-established. organic-chemistry.orgsemanticscholar.org

Recent advancements have also highlighted the use of other transition metals like copper and gold in furan synthesis, which could potentially be adapted for the synthesis of this specific dienal. organic-chemistry.orgsemanticscholar.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a green and powerful alternative to metal-based catalysis. For the synthesis of this compound, organocatalytic methods could be employed in aldol-type condensations to build the dienal chain. Proline and its derivatives are well-known catalysts for such transformations, promoting the reaction with high stereoselectivity.

Furthermore, organocatalytic approaches could be envisioned for the construction of the furan ring itself from acyclic precursors, although this is a less common strategy compared to traditional methods like the Paal-Knorr synthesis.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the available literature, the principles of MCRs can be applied to construct similar furan-containing structures. mdpi.comresearchgate.net

For instance, a hypothetical MCR could involve the reaction of a furan-derived aldehyde, a phosphonium ylide, and another aldehyde in a one-pot sequence to assemble the dienal structure. The development of such a strategy would represent a novel and highly efficient approach to this class of compounds. Research into five-component reactions has shown the potential for creating complex molecules, including heterocyclic systems, in a single step. nih.govrsc.org

Stereoselective Synthesis Techniques

The geometry of the double bonds in the dienal system is crucial for the compound's properties and reactivity. Stereoselective synthesis techniques are therefore paramount in producing the desired isomer of this compound, which is typically the (2E,4E) isomer.

Control of (E)/(Z) Isomerism in Dienal Systems

The synthesis of α,β-unsaturated aldehydes and polyenals often relies on olefination reactions, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being the most prominent. wikipedia.orgalfa-chemistry.com The stereochemical outcome of these reactions is highly dependent on the structure of the reactants and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and generally favors the formation of the (E)-isomer, particularly with stabilized phosphonate (B1237965) ylides. wikipedia.orgalfa-chemistry.comnrochemistry.com This selectivity is attributed to the thermodynamic stability of the intermediates in the reaction mechanism. wikipedia.org The reaction involves the nucleophilic attack of a phosphonate carbanion on an aldehyde, such as furfural (B47365), to form an intermediate that preferentially eliminates to give the trans-alkene. wikipedia.orgalfa-chemistry.com The use of specific bases and solvents can further influence the stereoselectivity. wikipedia.org

The Wittig reaction , another cornerstone of olefination chemistry, can also be employed. The stereoselectivity of the Wittig reaction is largely determined by the nature of the phosphorus ylide. researchgate.netresearchgate.net Stabilized ylides, which are necessary for the introduction of the conjugated ester or aldehyde functionality, tend to give the (E)-alkene as the major product. researchgate.net In contrast, non-stabilized ylides typically lead to the (Z)-alkene. researchgate.net Therefore, for the synthesis of (2E,4E)-5-(furan-2-yl)penta-2,4-dienal, a stabilized Wittig reagent would be the appropriate choice.

Table 1: Comparison of HWE and Wittig Reactions for (E)-Alkene Synthesis

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Phosphorus Reagent Phosphonate esterPhosphonium salt
Ylide Reactivity More nucleophilic, less basicGenerally more basic
Stereoselectivity Generally high (E)-selectivity with stabilized ylides. wikipedia.orgalfa-chemistry.com(E)-selectivity with stabilized ylides; (Z)-selectivity with non-stabilized ylides. researchgate.net
Byproduct Removal Water-soluble phosphate (B84403) ester, easy to remove. wikipedia.orgTriphenylphosphine oxide, can be difficult to separate.
Substrate Scope Reacts with a wide range of aldehydes and ketones. alfa-chemistry.comStabilized ylides may not react with hindered ketones.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.govyoutube.com While specific examples of chiral auxiliary-mediated syntheses for this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to envision the asymmetric synthesis of substituted analogs.

A chiral auxiliary could be attached to either the phosphonate reagent in an HWE reaction or the phosphonium salt in a Wittig reaction. This chiral moiety would then direct the facial selectivity of the olefination reaction, or a subsequent transformation, leading to the formation of a specific enantiomer or diastereomer of a more complex derivative. Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov

For instance, a chiral auxiliary could be employed to control the stereochemistry of a substituent added to the dienal backbone. The steric bulk of the auxiliary would block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Table 2: Examples of Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical Application
Evans' Oxazolidinones Asymmetric aldol reactions, alkylations, and acylations. nih.gov
Oppolzer's Sultams Asymmetric Diels-Alder reactions, conjugate additions, and alkylations.
Enders' SAMP/RAMP Hydrazones Asymmetric alkylation of aldehydes and ketones. nih.gov
Corey's Oxazaborolidines Catalytic asymmetric reduction of ketones. nih.gov
Kunz's Carbohydrate-Based Auxiliaries Asymmetric glycosylations and other transformations. nih.gov

Exploration of Novel Synthetic Routes

The development of more sustainable and efficient synthetic methods is a major focus of modern chemical research. Green chemistry and flow chemistry offer promising avenues for the synthesis of this compound.

Green Chemistry Approaches

Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles. A key starting material for this compound is furfural, which can be derived from renewable biomass sources like agricultural residues. researchgate.netcsic.es

Further greening of the synthesis can be achieved by:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.netacs.org

Catalysis: Employing catalytic methods, especially with heterogeneous catalysts that can be easily separated and recycled, to reduce waste and improve atom economy. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.govdntb.gov.uaresearchgate.net

Table 3: Potential Green Chemistry Strategies for Furan Derivative Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Renewable Feedstocks Use of bio-derived furfural as a starting material. csic.es
Safer Solvents and Auxiliaries Employing water or bio-based solvents; solvent-free reaction conditions. researchgate.netacs.org
Design for Energy Efficiency Microwave-assisted or room temperature reactions. researchgate.net
Catalysis Use of recyclable solid acid or base catalysts for condensation steps. nih.gov
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. nih.govrsc.orgrsc.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and straightforward scalability. youtube.com

The synthesis of this compound could be adapted to a continuous flow process. For example, an HWE or Wittig reaction could be performed by pumping solutions of the starting materials (furfural and the appropriate phosphorus reagent) through a heated reactor coil or a packed-bed reactor containing an immobilized base. nih.govrsc.org This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. nih.gov

The in-line purification of the product stream could also be integrated into a flow system, further streamlining the manufacturing process. The enhanced safety features of flow chemistry are particularly advantageous when dealing with reactive intermediates or exothermic reactions. youtube.com

Table 4: Advantages of Flow Chemistry for the Synthesis of Conjugated Aldehydes

AdvantageDescription
Enhanced Safety Small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions. youtube.com
Improved Control Precise control over temperature, pressure, and residence time leads to better reproducibility and selectivity. nih.gov
Scalability Production can be scaled up by running the flow reactor for longer periods, avoiding the need for re-optimization of batch processes.
Automation Flow systems can be automated for continuous production with minimal manual intervention.
Integration Multi-step syntheses and in-line purification can be combined into a single continuous process. rsc.org

Reaction Mechanisms and Chemical Transformations

Reactivity of the Aldehyde Functionality

The aldehyde group is a cornerstone of the reactivity of 5-(Furan-2-yl)penta-2,4-dienal, serving as a key site for bond formation and functional group interconversion.

The electron-withdrawing nature of the furan (B31954) ring and the extended conjugation influence the reactivity of the aldehyde carbonyl group. Nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or at the β- or δ-carbon of the polyene chain (1,4- or 1,6-addition). The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, like cuprates and amines, are more inclined to undergo conjugate addition.

Condensation reactions, such as the Wittig reaction, provide a powerful tool for extending the carbon chain of this compound. The reaction of the aldehyde with a phosphorus ylide can lead to the formation of a new carbon-carbon double bond, yielding a more extended polyene system. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used.

A notable example of a condensation reaction is the Ugi four-component reaction. In a study by Al-Tel and co-workers, (2E,4E)-5-(furan-2-yl)penta-2,4-dienal was shown to participate in a tandem Ugi/intramolecular Diels-Alder reaction. nih.gov This one-pot synthesis, involving an amine, an isocyanide, and a carboxylic acid, leads to the formation of complex heterocyclic structures.

Reaction Type Reagent/Conditions Expected Product(s) Notes
1,2-Nucleophilic AdditionGrignard Reagents (e.g., CH₃MgBr)6-(Furan-2-yl)hexa-3,5-dien-2-olFavored by "hard" nucleophiles.
1,4- or 1,6-Nucleophilic AdditionOrganocuprates (e.g., (CH₃)₂CuLi)3-Methyl-5-(furan-2-yl)penta-1,4-dienal or 5-Methyl-5-(furan-2-yl)penta-2-enalFavored by "soft" nucleophiles.
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)6-(Furan-2-yl)hexa-1,3,5-trieneExtends the polyene chain.
Ugi ReactionAmine, Isocyanide, Carboxylic AcidComplex heterocyclic adductLeads to intramolecular Diels-Alder reaction. nih.gov

Table 1: Predicted Nucleophilic Addition and Condensation Reactions of this compound

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

The reduction of the aldehyde to the corresponding allylic alcohol, 5-(Furan-2-yl)penta-2,4-dien-1-ol, can be achieved using a variety of reducing agents. For selective reduction of the aldehyde in the presence of the polyene system, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed. The reduction of the similar compound, cinnamaldehyde (B126680), to cinnamyl alcohol with NaBH₄ is a well-established laboratory procedure. fscj.eduodinity.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may also reduce the double bonds of the polyene chain. stackexchange.com

Conversely, the oxidation of the aldehyde group yields 5-(Furan-2-yl)penta-2,4-dienoic acid. Various oxidizing agents can be employed for this transformation, including Tollens' reagent, Fehling's solution, or more modern reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions. The oxidation of polyphenolic compounds, which share some structural similarities with the furan moiety, has been studied, and the ease of oxidation can be influenced by the presence of other functional groups. nih.govmdpi.com

Transformation Reagent/Conditions Product Analogous Reaction
ReductionSodium Borohydride (NaBH₄)5-(Furan-2-yl)penta-2,4-dien-1-olReduction of cinnamaldehyde to cinnamyl alcohol. fscj.eduodinity.comresearchgate.net
OxidationTollens' Reagent (Ag(NH₃)₂⁺)5-(Furan-2-yl)penta-2,4-dienoic acidOxidation of aldehydes to carboxylic acids.

Table 2: Predicted Redox Reactions of this compound

Reactions Involving the Polyene System

The conjugated system of double bonds in this compound is a hub of reactivity, participating in cycloadditions, electrophilic additions, and fascinating photoinduced transformations.

The furan ring in this compound can act as a diene in Diels-Alder reactions. However, the electron-withdrawing pentadienal substituent is expected to decrease the reactivity of the furan ring as a diene. The Diels-Alder reaction of furan derivatives is often reversible, and the position of the equilibrium is influenced by the nature of the dienophile and the reaction conditions. rsc.org In some cases, high pressure can be used to promote the forward reaction. acs.org

Interestingly, the polyene chain itself can act as the diene component. As previously mentioned, the Ugi reaction product of (2E,4E)-5-(furan-2-yl)penta-2,4-dienal undergoes an intramolecular Diels-Alder reaction where the newly formed diene within the Ugi adduct reacts with a dienophile. nih.gov This highlights the versatility of the molecule in participating in cycloaddition reactions. Furthermore, vinylfuran derivatives have been shown to undergo Diels-Alder reactions, suggesting that the exocyclic double bond of the pentadienal chain could also participate in such reactions. researchgate.net

The conjugated polyene system of this compound is susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (HX) can lead to a mixture of 1,2-, 1,4-, and 1,6-addition products. The initial step involves the protonation of one of the double bonds to form a resonance-stabilized allylic or pentadienyl cation. The subsequent attack of the nucleophile at one of the electron-deficient carbons determines the final product. The regioselectivity of the addition is influenced by the stability of the intermediate carbocation. For instance, in the addition of HCl to 1-phenyl-1,3-butadiene, the formation of the most stable carbocation, which is stabilized by both the phenyl ring and the allylic system, dictates the major product. vaia.com A similar principle would apply to this compound, where the furan ring can also stabilize a positive charge.

Reactant Expected Intermediate Potential Products Reference for Analogy
HClResonance-stabilized pentadienyl cationMixture of 1,2-, 1,4-, and 1,6-adductsAddition of HCl to 1-phenyl-1,3-butadiene. vaia.comacs.orglibretexts.orglibretexts.orgchegg.com

Table 3: Predicted Electrophilic Addition to the Polyene System of this compound

The extended π-electron system of this compound makes it a candidate for interesting photochemical reactions. Upon absorption of light, the molecule can be promoted to an excited electronic state, leading to various transformations.

One common photochemical process for polyenes is cis-trans isomerization around the double bonds. This can lead to a mixture of geometric isomers of the starting material.

Another potential reaction is electrocyclization. The pentadienyl cation, which can be formed under acidic conditions or photochemically, can undergo a 4π-electrocyclic ring closure to form a five-membered ring. Theoretical studies on the electrocyclization of pentadienyl cations have shown that this is a feasible process. researchgate.netchemistryviews.org The presence of the furan ring could influence the course of this reaction. Studies on the electrocyclization of 1-azapentadienyl cations have provided insights into the mechanism of such ring closures. nih.gov The reactivity of acyclic (pentadienyl)iron(1+) cations has also been explored in the context of synthesizing complex molecules. rsc.org

Reactivity of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system, which predisposes it to a variety of reactions. However, its aromaticity is less pronounced than that of benzene (B151609), making it more susceptible to both substitution and addition reactions. The extended conjugation with the penta-2,4-dienal side chain further influences the electron distribution within the furan ring, impacting its reactivity.

Electrophilic Aromatic Substitutions on Furan

The furan ring is highly activated towards electrophilic aromatic substitution, a reaction that is significantly faster than in benzene. The oxygen atom's lone pairs contribute to the π-system, increasing the electron density of the ring. This effect is most pronounced at the C5 position (adjacent to the oxygen and bearing the pentadienal substituent) and the C2 position. In the case of this compound, the existing substituent at the 2-position directs incoming electrophiles primarily to the C5 position.

The extended polyenal chain, being an electron-withdrawing group, is expected to deactivate the furan ring towards electrophilic attack to some extent compared to unsubstituted furan. However, the furan ring's inherent high reactivity often overcomes this deactivation. Common electrophilic substitution reactions on furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions would be anticipated to yield the corresponding 5-substituted derivatives. The general mechanism involves the attack of an electrophile on the furan ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.

Reaction Typical Reagents Expected Major Product
NitrationHNO₃/CH₃COOH5-Nitro-2-(furan-2-yl)penta-2,4-dienal
BrominationBr₂/Dioxane5-Bromo-2-(furan-2-yl)penta-2,4-dienal
SulfonationSO₃-Pyridine complexThis compound-5-sulfonic acid
AcylationAc₂O/SnCl₄5-Acetyl-2-(furan-2-yl)penta-2,4-dienal

This table presents expected outcomes based on general furan reactivity.

Furan Ring Opening Reactions

The furan ring is susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or oxidizing agents. bohrium.com In an acidic medium, protonation of the furan oxygen can lead to the formation of a cationic intermediate that is susceptible to nucleophilic attack, initiating ring cleavage. For poly(furfuryl alcohol), it has been shown that furan ring-opening can lead to the formation of levulinic-like species or conjugated aldehydes through hydrolytic or oxidative pathways, respectively. bohrium.com These conjugated aldehydes can then participate in crosslinking reactions. bohrium.com

In the context of this compound, acidic conditions could potentially lead to the formation of a variety of linear and cyclic products, depending on the reaction conditions and the presence of other nucleophiles. Oxidative ring-opening, for instance with reagents like ozone or potassium permanganate, would likely cleave the furan ring to yield dicarbonyl compounds.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound—the furan ring, the conjugated diene system, and the aldehyde group—presents a significant challenge in controlling chemo- and regioselectivity.

Electrophilic Attack: An electrophile can potentially attack the furan ring (at C5), the C=C double bonds of the polyenal chain, or the oxygen atom of the aldehyde. The furan ring is a soft nucleophile and is expected to react readily with soft electrophiles. The double bonds of the polyenal chain are also nucleophilic, and their reactivity will be influenced by the electron-withdrawing effect of the aldehyde group. The aldehyde oxygen is a hard nucleophile and will preferentially coordinate with hard electrophiles like protons or Lewis acids.

Nucleophilic Attack: A nucleophile can attack the electrophilic carbon of the aldehyde group (1,2-addition) or the β- or δ-carbon of the conjugated system (1,4- or 1,6-addition). The choice between these modes of attack depends on the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. nih.gov The presence of the electron-withdrawing pentadienal substituent is expected to lower the energy of the furan's HOMO (Highest Occupied Molecular Orbital), potentially making it less reactive in normal-electron-demand Diels-Alder reactions. Conversely, the polyenal chain itself can act as a diene. The regioselectivity of such cycloadditions would be governed by the electronic and steric properties of both the diene and the dienophile. For instance, in reactions with maleimides, 2,5-dimethylfuran (B142691) typically yields exo adducts at higher temperatures, while endo adducts can be formed at room temperature. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The outcome of reactions involving this compound is often a delicate balance between kinetic and thermodynamic control.

In Diels-Alder reactions , the initially formed product is often the kinetically favored endo isomer due to secondary orbital interactions. However, the retro-Diels-Alder reaction is often facile for furan adducts, allowing for equilibration to the more thermodynamically stable exo isomer, especially at elevated temperatures. nih.gov The thermodynamic stability of the Diels-Alder adducts of furans is often a limiting factor, with the loss of aromaticity of the furan ring contributing to the reversibility of the reaction.

In nucleophilic additions to the conjugated system, 1,2-addition to the aldehyde is generally faster and thus kinetically favored, especially with hard nucleophiles at low temperatures. In contrast, 1,4- and 1,6-additions (conjugate additions) are often thermodynamically favored and are more common with soft nucleophiles.

The electrophilic substitution on the furan ring is generally an irreversible process under typical reaction conditions, leading to the thermodynamically stable substituted product.

The study of the reaction kinetics and thermodynamics provides crucial insights into the reaction mechanisms and allows for the optimization of reaction conditions to achieve the desired product selectivity. For furan derivatives, it is known that the rate of reaction with hydroxyl radicals, for instance, is influenced by the nature of the substituents on the furan ring.

Reaction Type Kinetic Product Thermodynamic Product Controlling Factors
Diels-Alderendo-adductexo-adductTemperature, reaction time
Nucleophilic Addition1,2-adduct (to C=O)1,4- or 1,6-adduct (conjugate)Nucleophile hardness, temperature

This table provides a generalized overview of kinetic and thermodynamic considerations for the reactivity of the target compound.

Derivatization and Analog Development

Synthesis of Imine and Enamine Derivatives

The aldehyde functionality of 5-(furan-2-yl)penta-2,4-dienal is a prime site for the synthesis of imine and enamine derivatives. These reactions typically involve the condensation of the aldehyde with primary or secondary amines, respectively.

Imines , also known as Schiff bases, are formed by the reaction of this compound with primary amines. This reaction is generally acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The synthesis of imines from aldehydes and primary amines is a well-established transformation in organic chemistry. researchgate.net While specific studies on this compound are not extensively documented, the general methodology is applicable. For instance, the reaction of furfural (B47365) with various amines to produce imine derivatives has been reported, suggesting a similar reactivity for its polyene counterpart. jmchemsci.com The synthesis of furan-3(2H)-imine derivatives has also been achieved through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives, indicating the feasibility of forming imines from furan-containing carbonyl compounds. nih.gov

Enamines are synthesized from the reaction of this compound with secondary amines. youtube.commakingmolecules.commasterorganicchemistry.com Similar to imine formation, this reaction often requires acid catalysis and involves the removal of water to drive the equilibrium towards the product. youtube.commakingmolecules.commasterorganicchemistry.com The mechanism involves the formation of an iminium ion intermediate, which is then deprotonated at the α-carbon to yield the enamine. youtube.commakingmolecules.commasterorganicchemistry.com The synthesis of enamines from furan-2(3H)-ones and heterocyclic amines has been described, demonstrating the potential for enamine formation in furan-containing systems. nih.gov

Table 1: Synthesis of Imine and Enamine Derivatives

Derivative Type Reactant General Reaction Conditions
Imine Primary Amine Acid catalysis, removal of water
Enamine Secondary Amine Acid catalysis, removal of water

Formation of Hydrazones and Oxime Analogs

The carbonyl group of this compound readily reacts with hydrazine (B178648) and its derivatives to form hydrazones , and with hydroxylamine (B1172632) to form oximes . These reactions are valuable for creating analogs with altered electronic and steric properties.

The formation of hydrazones from aldehydes is a common condensation reaction. nih.gov The reaction of 5-(aryl)furfurals with 4-cyanophenylhydrazine hydrochloride to yield hydrazone derivatives has been reported, indicating that furan (B31954) aldehydes with extended conjugation are suitable substrates for this transformation. nih.gov Furthermore, the synthesis of hydrazones from 5-(4-nitrophenyl)-2-furaldehyde (B1293686) and various hydrazinamides and hydrazines has been achieved through mechanochemical methods, highlighting a solvent-free approach to these derivatives. The formation of hydrazones from C12 furan derivatives has also been demonstrated. epa.gov

Oximes are synthesized by the reaction of aldehydes with hydroxylamine. This reaction is analogous to hydrazone formation and is typically carried out under mild acidic conditions. The synthesis of 5-hydroxymethylfurfural (B1680220) oxime from 5-hydroxymethylfurfural demonstrates the feasibility of this reaction on furan aldehydes. nih.gov

Table 2: Synthesis of Hydrazone and Oxime Analogs

Derivative Type Reactant General Reaction Conditions
Hydrazone Hydrazine or Hydrazine derivative Mild acidic conditions
Oxime Hydroxylamine Mild acidic conditions

Modification of the Polyene Chain Length and Substitution Patterns

Altering the length and substitution pattern of the polyene chain in this compound is a key strategy for tuning its electronic and optical properties.

Substitution patterns on the polyene chain can be introduced through several methods. The synthesis of polysubstituted furans, which can serve as precursors to more complex polyenals, has been achieved through various catalytic methods. organic-chemistry.org For example, the synthesis of tri- and tetrasubstituted furans has been catalyzed by trifluoroacetic acid. labster.com The synthesis of 2,5-disubstituted furans has also been reported, which could be further elaborated to introduce substituents on the polyene chain. nih.gov

Introduction of Heteroatoms or Additional Functional Groups

The introduction of heteroatoms, such as nitrogen or sulfur, into the furan ring or the polyene chain, as well as the addition of other functional groups, can significantly impact the properties of the resulting analogs.

The introduction of a nitrogen atom to form a pyrrole (B145914) ring in place of the furan ring can be accomplished through various synthetic routes. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is a classic method. rsc.orgresearchgate.net Industrially, pyrrole can be prepared by treating furan with ammonia over a solid acid catalyst. wikipedia.org The synthesis of pyrrole-containing natural products often involves the manipulation of pyrrole derivatives. chim.it

The incorporation of a sulfur atom to yield a thiophene (B33073) ring can be achieved through methods like the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound is reacted with a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org The synthesis of thiophene derivatives has been extensively studied, with various methods available for introducing substituents onto the thiophene ring. organic-chemistry.orgnih.govwikipedia.orgnih.gov

The introduction of additional functional groups can be achieved through various reactions. For example, the synthesis of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles demonstrates the possibility of introducing complex heterocyclic moieties. researchgate.net

Table 3: Introduction of Heteroatoms

Heteroatom Resulting Heterocycle General Synthetic Method
Nitrogen Pyrrole Paal-Knorr synthesis, reaction of furan with ammonia
Sulfur Thiophene Paal-Knorr synthesis with a sulfurizing agent

Conjugation to Macromolecular Systems (e.g., Polymers, Peptides)

The conjugation of this compound and its derivatives to macromolecular systems like polymers and peptides is a promising strategy for developing advanced materials with tailored properties.

Conjugation to polymers can be achieved through various polymerization techniques. The synthesis of furan-based conjugated polymers has been accomplished via direct C-H arylation of oligofurans. rsc.org Furan derivatives have also been incorporated into low band-gap polymers for solar cell applications. nih.gov Furthermore, linear polyurethanes bearing pendant furan groups have been synthesized and used to create cross-linked healable polyurethanes. rsc.org The polymerization of furan can also be influenced by the presence of aldehydes and ketones, which can play a role in the formation of π-conjugated structures in the resulting polymers. nih.gov

Conjugation to peptides offers a route to create novel biomaterials and therapeutic agents. A method for peptide labeling has been developed based on the incorporation of N-Fmoc-furylalanine, which involves the selective oxidative transformation of the furan moiety into a reactive aldehyde for subsequent conjugation. nih.govnih.gov Furan-conjugated tripeptides have been synthesized and evaluated for their potential as antitumor drugs. rsc.org The furan moiety can be introduced into peptide ligands for crosslinking to G protein-coupled receptors (GPCRs). researchgate.net The conjugation of peptides to nanogels has also been explored, demonstrating the versatility of peptide conjugation strategies. nih.gov

Table 4: Conjugation to Macromolecular Systems

Macromolecule Conjugation Strategy
Polymers Direct C-H arylation, incorporation into polymer backbone
Peptides Oxidative transformation of furan moiety, solid-phase peptide synthesis

Advanced Spectroscopic and Analytical Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy offers unparalleled insight into the molecular framework of 5-(Furan-2-yl)penta-2,4-dienal, confirming the identity and spatial arrangement of its constituent atoms.

While one-dimensional (1D) NMR spectra provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure. youtube.com These techniques correlate signals from different nuclei to reveal through-bond and through-space relationships. youtube.com

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons along the pentadienal chain and within the furan (B31954) ring, confirming the sequence of the conjugated system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is a powerful tool for assigning each carbon atom that bears a proton, such as the carbons of the dienal chain and the CH groups of the furan ring. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the aldehydic proton to carbons in the dienal chain, and from the dienal chain protons to carbons within the furan ring, confirming the linkage between the two main structural units. sdsu.edu In conjugated systems, three-bond couplings (³J) are often stronger than two-bond couplings (²J). youtube.com

Nuclear Overhauser Effect SpectroscopY (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei, irrespective of whether they are bonded. This experiment is vital for determining the stereochemistry, such as the (E/Z) configuration of the double bonds in the pentadienal chain, by identifying protons that are physically close to one another.

The following table illustrates the expected correlations that would be observed in 2D NMR spectra to confirm the structure of (2E,4E)-5-(Furan-2-yl)penta-2,4-dienal.

Technique Observed Correlation Information Gained
COSY Correlations between adjacent protons on the dienal chain and furan ring.Confirms the proton-proton connectivity within the spin systems.
HSQC One-bond correlations between each proton and its attached carbon.Assigns the protonated carbons in the molecule.
HMBC Two- and three-bond correlations from the aldehydic proton to dienal carbons; from dienal protons to furan carbons.Establishes the connectivity between the aldehyde, the dienal chain, and the furan ring.
NOESY Through-space correlations between protons across the double bonds.Helps determine the (E,E) stereochemistry of the dienal chain.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Currently, there are no specific solid-state NMR (ssNMR) studies publicly available for this compound. Such studies could provide valuable information about the compound's structure in the solid phase, which can differ from its conformation in solution. ssNMR is capable of characterizing polymorphism (the existence of multiple crystalline forms), identifying intermolecular interactions, and determining the precise molecular conformation without the influence of a solvent.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the conformational properties of the molecule by exciting its vibrational modes.

The IR and Raman spectra of this compound are dominated by signals from its constituent functional groups: the furan ring, the conjugated carbon-carbon double bonds, and the aldehyde group. libretexts.org

Aldehyde Group: The most prominent feature is the sharp, strong C=O stretching vibration, typically found in the range of 1670-1780 cm⁻¹. libretexts.org The conjugation with the dienal system is expected to lower this frequency. The aldehydic C-H bond exhibits characteristic stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹.

Alkenyl Group: The C=C stretching vibrations of the conjugated diene system appear in the 1600-1650 cm⁻¹ region. libretexts.org The vinylic =C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org

Furan Ring: The furan moiety has characteristic vibrational modes. globalresearchonline.net Ring C-C and C=C stretching vibrations are typically observed between 1000 and 1500 cm⁻¹. globalresearchonline.net The C-O-C stretching of the ether linkage within the ring also produces a strong band. The aromatic C-H stretching of the furan ring occurs in a similar region to the vinylic C-H stretches, above 3000 cm⁻¹.

The table below summarizes the expected key vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
AldehydeC=O Stretch1670 - 1700Strong, Sharp
AldehydeC-H Stretch2700 - 2750 & 2800 - 2850Medium to Weak
AlkeneC=C Stretch (conjugated)1600 - 1650Medium to Strong
Alkene / Furan=C-H Stretch3010 - 3100Medium
Furan RingRing Stretching1000 - 1500Multiple, Medium to Strong
Furan RingC-O-C Stretch1050 - 1260Strong

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Vibrational spectroscopy can be employed to study the different conformations of this compound. The dienal chain can exist in different rotational arrangements (conformers) around the single bonds, such as s-trans and s-cis. These different conformers possess different symmetries and, as a result, will have distinct, albeit slightly different, vibrational spectra. The fingerprint region (below 1500 cm⁻¹) is particularly sensitive to these subtle structural changes. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in a given state (gas, liquid, or solid).

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The extended π-conjugated system of this compound, which spans the furan ring and the dienal moiety, acts as a chromophore that absorbs light in the ultraviolet or visible range.

The primary electronic transition is expected to be a π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition is typically strong and is responsible for the main absorption band. The presence of the aldehyde group also introduces a weaker n → π* transition, where a non-bonding electron from the oxygen atom is promoted to a π* antibonding orbital. The absorption of furan itself in the gas phase occurs well into the UV region. nist.gov The conjugation with the pentadienal chain causes a significant bathochromic (red) shift, moving the absorption maximum to longer wavelengths, potentially into the near-visible region.

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity
π → ππ (HOMO) → π (LUMO)Long UV / Near-VisibleStrong
n → πn (Oxygen) → π (LUMO)Longer wavelength than π → π*Weak

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Analysis of Electronic Transitions in Conjugated Systems

Quantum Yield Measurements and Photophysical Properties

The photophysical properties of this compound, such as its fluorescence quantum yield and lifetime, are critical for assessing its potential in applications requiring light emission, such as organic light-emitting diodes (OLEDs) or fluorescent probes. The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The extended conjugation in this molecule suggests the possibility of fluorescence. However, detailed experimental data on the quantum yield and other specific photophysical parameters for this compound are not specified in the available search results. Studies on related furan-containing compounds indicate that the furan moiety can influence photophysical behavior, including contributing to the discovery of natural products with bioactivity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. For this compound (C9H8O2), the theoretical monoisotopic mass is 148.052429 Da. nih.govepa.gov HRMS can confirm this exact mass with high accuracy, which is essential for unambiguous identification.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. While a detailed fragmentation study for this specific compound is not available, general fragmentation pathways for furanones and related structures have been investigated. imreblank.ch For this compound, fragmentation would likely involve cleavage at various points along the pentadienal chain and within the furan ring, influenced by the stability of the resulting fragments. The study of fragmentation pathways helps in the structural elucidation of unknown compounds and in understanding the chemical bonds within the molecule. imreblank.ch

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C9H8O2 matrix-fine-chemicals.com
Molecular Weight 148.161 g/mol matrix-fine-chemicals.comchemsynthesis.com
Monoisotopic Mass 148.052429 Da nih.govepa.gov
XLogP3 1.8 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not found in the provided results, studies on similar furan-containing compounds have been reported. For instance, the crystal structure of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone reveals details about the planarity of the furan ring and its orientation relative to other parts of the molecule. researchgate.net Similarly, crystal structures of other furan derivatives have been elucidated, providing insights into their solid-state packing and intermolecular forces like hydrogen bonding and π–π stacking interactions. amanote.comnih.govresearchgate.net For this compound, a crystal structure would reveal the planarity of the conjugated system, which significantly impacts its electronic properties.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Chirality arises when a molecule is non-superimposable on its mirror image. Based on the structure of this compound, it does not possess a stereocenter and is therefore achiral. As a result, it would not exhibit a CD or ORD spectrum, and the concept of enantiomeric excess is not applicable. These techniques would become relevant if the molecule were modified to include a chiral center, for example, through an asymmetric synthesis or by the introduction of a chiral substituent.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and flexibility over time. For a molecule with multiple rotatable bonds like 5-(Furan-2-yl)penta-2,4-dienal, MD simulations can explore the potential energy surface and identify the most populated conformations in different environments (e.g., in a vacuum or in a solvent).

Specific Molecular Dynamics simulation studies on this compound to analyze its conformational landscape and flexibility have not been reported in the reviewed literature. These simulations would be crucial for understanding how the molecule behaves in a dynamic environment and how its shape might influence its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity of a molecule. A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. The energies and spatial distributions of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack.

A specific Frontier Molecular Orbital analysis for this compound, including the calculation of its HOMO-LUMO gap and predictions of its reactivity, is not documented in the available scientific literature. Such an analysis would provide valuable insights into its chemical behavior in various reactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule.

For instance, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These predictions can aid in the assignment of experimental NMR spectra. Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions.

A thorough review of the literature did not reveal any studies that have computationally predicted the NMR chemical shifts or the UV-Vis spectrum for this compound. Such theoretical predictions would be a valuable tool for the experimental characterization of this compound.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving this compound at an electronic and structural level. Through methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, map out potential energy surfaces, and characterize the fleeting structures of transition states. These theoretical investigations are crucial for understanding the feasibility of different reaction pathways, predicting product distributions, and explaining the underlying electronic factors that govern the reactivity of the molecule.

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related furan-containing polyenes. These studies typically focus on pericyclic reactions, such as cycloadditions and electrocyclizations, where the conjugated π-system of the dienal plays a central role.

A representative area of investigation for analogous systems involves the [8+2] cycloaddition reactions of dienylfurans with various dienophiles. Such studies elucidate the competition between different possible reaction pathways. For instance, a reaction could proceed through a concerted mechanism, where all bond-forming events occur in a single step, or a stepwise mechanism that involves the formation of intermediate structures.

Theoretical calculations for these systems typically involve the following:

Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy arrangement of atoms.

Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants and products have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: The relative energies of all species on the reaction pathway are calculated to determine activation barriers (the energy difference between reactants and the transition state) and reaction enthalpies (the energy difference between reactants and products).

The activation energy is a critical parameter as it determines the kinetic feasibility of a reaction pathway; a lower activation barrier indicates a faster reaction. By comparing the activation energies of competing pathways, a prediction can be made about which product is likely to be favored.

For a hypothetical reaction of this compound, a computational study would likely investigate several potential pathways, as illustrated by studies on similar dienylfurans. These could include:

Concerted [8+2] Cycloaddition: A pathway where the eight π-electrons of the furan (B31954) and diene system react in a concerted fashion with a two π-electron system.

Stepwise [8+2] Cycloaddition: Involving the formation of a zwitterionic or diradical intermediate.

[4+2] Cycloaddition (Diels-Alder Reaction): The reaction could occur at the furan ring or the diene chain, followed by subsequent rearrangements.

The table below outlines the key parameters that would be determined in a typical computational study of a reaction pathway for a compound like this compound, based on findings for analogous dienylfuran systems.

Parameter Description Significance
Reaction Pathway The step-by-step mechanism of the reaction.Determines the sequence of bond-making and bond-breaking events.
Transition State (TS) The highest energy point along the reaction coordinate.Its structure and energy determine the kinetic barrier of the reaction.
Activation Energy (ΔG‡) The Gibbs free energy difference between the reactants and the transition state.Indicates the kinetic feasibility of a reaction pathway; lower values mean a faster reaction.
Reaction Energy (ΔGr) The Gibbs free energy difference between the reactants and the products.Indicates the thermodynamic favorability of the overall reaction.
Intermediate (Int) A metastable species formed during a stepwise reaction.Its stability can influence the overall course of the reaction.

By calculating these parameters for various possible reactions, a comprehensive understanding of the chemical reactivity of this compound can be achieved. These theoretical insights are invaluable for guiding synthetic efforts and for the rational design of new chemical transformations.

Applications in Organic Synthesis and Materials Science

5-(Furan-2-YL)penta-2,4-dienal as a Building Block in Complex Molecule Synthesis

The presence of both a furan (B31954) moiety and a dienal functionality provides multiple reactive sites, enabling its use as a precursor to a variety of more complex molecules, including heterocyclic systems and natural products.

This compound serves as a valuable synthon for the creation of various heterocyclic compounds. The conjugated dienal system is a key reactive feature, acting as a 1,5-dicarbonyl equivalent, which is a classic precursor for the synthesis of six-membered heterocyclic rings. For instance, in reactions with primary amines, it can undergo cyclization to form pyridinium (B92312) salts. This transformation is analogous to the Zincke reaction in reverse, where pyridinium salts are opened to form dienals libretexts.org. The general mechanism involves the initial formation of an iminium ion followed by a 6-π electrocyclization and subsequent aromatization to yield the pyridine (B92270) ring.

Furthermore, the furan ring itself can be a precursor to other heterocyclic systems through various ring-transformation reactions. While specific examples utilizing this compound are not extensively documented, the general reactivity of furans in cycloaddition and rearrangement reactions is well-established. For example, furan moieties can participate in Diels-Alder reactions, acting as the diene component, to construct bicyclic ether systems which can be further elaborated into other complex structures nih.gov.

The synthesis of dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives has been achieved through methods like the Claisen-Schmidt condensation and the Kröhnke pyridine synthesis, highlighting the utility of related chalcones and dicarbonyl compounds in forming pyridine rings nih.gov. This suggests a potential pathway for this compound to be used in the synthesis of novel furan-substituted pyridines.

Table 1: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocycle Reaction Type
Primary Amine (R-NH₂) Substituted Pyridine Condensation/Cyclization
Hydrazine (B178648) (H₂N-NH₂) Substituted Pyridazine Condensation/Cyclization
Hydroxylamine (B1172632) (H₂N-OH) Substituted Pyridine N-oxide Condensation/Cyclization

The furan motif is a common structural element in a wide array of natural products nih.gov. The utility of furan-containing building blocks in the total synthesis of natural products is well-documented youtube.com. While direct application of this compound in a completed natural product synthesis is not prominently reported in the literature, its structural features suggest its potential as a key intermediate.

For instance, the conjugated dienal portion of the molecule can participate in various carbon-carbon bond-forming reactions, such as Michael additions and aldol (B89426) condensations, to build up complex carbon skeletons. The furan ring can be a stable aromatic component or can be transformed into other functionalities, such as lactones or other heterocyclic systems, which are prevalent in natural products.

A relevant example is the synthesis of a natural chromenoquinone, which was achieved through a Diels-Alder reaction involving a substituted furan and a pyranobenzyne nih.gov. This demonstrates the strategic importance of furan derivatives in constructing complex, polycyclic natural products. The dienal functionality in this compound could be envisioned to participate in similar cycloaddition strategies, either directly or after modification.

Role in the Development of Functional Materials

The extended π-conjugated system of this compound is a key feature that makes it and its derivatives interesting candidates for the development of functional organic materials with specific optical and electronic properties.

Molecules with extended conjugated systems often exhibit strong absorption of light in the ultraviolet-visible spectrum, making them effective chromophores. The conjugation between the furan ring and the pentadienal chain in this compound results in a delocalized π-electron system libretexts.orglibretexts.orgmdpi.com. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths.

Derivatives of this compound, where the aldehyde or the furan ring is further functionalized, can be designed to tune the absorption and emission properties. For example, the introduction of electron-donating or electron-withdrawing groups can modify the electronic structure and thus the color and fluorescence characteristics of the molecule. Furan-containing oligomers and polymers have been shown to be fluorescent, and their emission properties can be sensitive to the surrounding environment, making them potential candidates for chemical sensors chemsynthesis.com.

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research google.com. Conjugated polymers and small molecules are the key components in these devices. Furan-containing polymers are considered promising materials for such applications due to their electronic properties and the potential for sustainable sourcing from biomass matrix-fine-chemicals.com.

Polymers derived from furan-based monomers can exhibit semiconducting properties. The incorporation of the this compound moiety into a polymer backbone could lead to materials with interesting charge transport characteristics. The extended conjugation would facilitate the movement of charge carriers (electrons and holes) along the polymer chain. While specific research on polymers from this compound is limited, studies on polyfurans and furan-containing copolymers demonstrate their potential in optoelectronic devices nih.gov. The properties of such polymers can be tuned by chemical modification to optimize their performance in applications like OLEDs, where they can function as light-emitting layers, or in OPVs, where they can be part of the active layer for light harvesting and charge generation.

Table 2: Potential Optoelectronic Applications of Materials Derived from this compound

Material Type Potential Application Key Property
Furan-polyenal Dyes Dye-Sensitized Solar Cells Strong Light Absorption
Furan-containing Polymers Organic Light-Emitting Diodes Electroluminescence
Furan-based Copolymers Organic Photovoltaics Charge Transport

Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional supramolecular architectures is a key aspect of this field.

While specific studies on the supramolecular chemistry of this compound are not widely available, its structure possesses features that are amenable to forming such assemblies. The furan ring, with its heteroatom, can participate in hydrogen bonding and π-π stacking interactions. The conjugated system can also engage in π-stacking.

For example, furan-embedded heteroarenes have been shown to self-assemble into various nanostructures, such as nanoparticles and nanofibers, with their shape and size being tunable by controlling the assembly conditions youtube.comnih.gov. These assemblies exhibit interesting photophysical properties that differ from the individual molecules in solution.

Furthermore, the aldehyde functionality of this compound could be used to form dynamic covalent bonds, such as imines, which are often employed in the construction of self-healing materials and molecular cages. The synthesis of dipeptide conjugates with heterocyclic nuclei for the formation of supramolecular hydrogels is an area of active research, suggesting that appropriately modified furan-dienal structures could be incorporated into such systems.

Self-Assembly Processes

Self-assembly is a process where disordered components spontaneously organize into ordered structures through local interactions. wikipedia.orgresearchgate.net In the context of materials science, molecules with π-conjugated systems, like this compound, are of significant interest for their ability to form functional nanomaterials. nih.govnsf.gov The planarity of the furan ring and the conjugated system can facilitate π-π stacking interactions, which are crucial driving forces for self-assembly. researchgate.net

While specific research on the self-assembly of this compound is not extensively documented, the behavior of similar furan-containing and π-conjugated molecules suggests its potential in forming ordered aggregates such as nanofibers, vesicles, and thin films. The aldehyde group can also participate in hydrogen bonding, further directing the assembly process. cambridge.org The hierarchical assembly of such molecules can lead to materials with interesting photophysical and electronic properties. cambridge.orgrsc.org

The process of self-assembly can be influenced by various factors, including solvent polarity, temperature, and concentration. These parameters can be tuned to control the morphology and properties of the resulting supramolecular structures.

Table 1: Potential Self-Assembly Characteristics of this compound and Related Compounds

Driving ForcePotential Resulting StructuresInfluencing FactorsPotential Applications
π-π StackingNanofibers, Lamellar SheetsSolvent, TemperatureOrganic Electronics, Sensors
Hydrogen Bonding1D Chains, 2D NetworksConcentration, pHFunctional Gels, Porous Materials
Van der Waals ForcesMicelles, VesiclesMolecular GeometryDrug Delivery, Nanoreactors

This table is illustrative and based on the expected behavior of furan-containing π-conjugated systems.

Host-Guest Interactions

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. The furan unit, with its heteroaromatic character and potential for hydrogen bonding and π-interactions, can be a key component in the design of host molecules. acs.org

Although direct studies of this compound as a host molecule are limited, its structural features suggest a capacity to form inclusion complexes. The conjugated system could provide a cavity-like structure capable of encapsulating small guest molecules. The oxygen atom of the furan ring and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors, enabling the recognition and binding of specific guest molecules, such as alcohols or amines.

The design of host molecules based on furan derivatives has been explored for applications in sensing, catalysis, and separation. The ability to selectively bind guest molecules is dependent on the size, shape, and electronic complementarity between the host and the guest.

Table 2: Potential Host-Guest Interactions Involving Furan-Based Scaffolds

Host FeaturePotential Guest MoleculesPrimary InteractionPotential Application
Furan Ring (π-surface)Aromatic molecules, Cations (cation-π)π-π Stacking, Cation-πMolecular Recognition, Sensing
Aldehyde Group (C=O)Alcohols, AminesHydrogen BondingCatalysis, Separation
Conjugated BackboneSmall organic moleculesVan der Waals Forces, Shape-FitEncapsulation, Controlled Release

This table illustrates potential interactions based on the functional groups present in this compound and related furan compounds.

Structure Activity Relationships and Mechanistic Biology Non Clinical Focus

Correlation of Structural Modifications with Molecular Recognition

Currently, there is a lack of specific research data on the structure-activity relationships (SAR) of 5-(Furan-2-yl)penta-2,4-dienal itself. The scientific literature does not provide detailed studies on how modifications to its furan (B31954) ring, pentadienal chain, or other functional groups would alter its recognition by biological molecules.

However, broader research on furan-containing compounds offers some general principles that may be applicable. For instance, the furan ring is a known pharmacophore, and its substitution can significantly influence biological activity. Studies on other furan derivatives have shown that the position and nature of substituents on the furan ring can dramatically affect their interaction with protein targets. The conjugated system of the pentadienal chain in this compound suggests potential for Michael-type additions, which could be a mechanism for covalent interaction with biological nucleophiles. Without specific studies on this compound, any direct correlation remains speculative.

Investigations into Enzyme Inhibition Mechanisms (without clinical or safety data)

Detailed investigations into the enzyme inhibition mechanisms of this compound are not available in the public domain. While its structural features, particularly the α,β-unsaturated aldehyde, suggest potential as an enzyme inhibitor, specific targets and mechanisms have not been elucidated.

There are no published studies that analyze the binding mode of this compound to any specific enzyme. Computational docking simulations or biophysical studies such as X-ray crystallography or NMR spectroscopy would be required to determine its binding orientation, key interacting residues, and the nature of the forces involved (e.g., hydrogen bonding, hydrophobic interactions, or covalent bonds).

In the absence of identified enzyme targets, there is no information on the interactions of this compound with enzyme catalytic sites. The electrophilic nature of the aldehyde and the conjugated system could potentially allow for interaction with nucleophilic residues (e.g., cysteine, histidine, or lysine) often found in enzyme active sites, possibly leading to irreversible inhibition. However, this is a theoretical consideration that awaits experimental validation.

Interactions with Biomolecules: DNA, Proteins (focus on mechanism, not effect)

Direct evidence for the interaction of this compound with DNA or specific proteins is not documented. The planar structure of the furan ring and the conjugated system could theoretically allow for intercalation into DNA, and the reactive aldehyde group could potentially form Schiff bases with protein lysine (B10760008) residues. A study on different furan-derived aroylhydrazones has shown that their copper complexes can bind to calf thymus DNA and induce cleavage, but this is not directly transferable to the compound .

Mechanisms of Cellular Uptake and Intracellular Localization (excluding dosage/safety)

The mechanisms by which this compound enters cells and its subsequent intracellular distribution are currently unknown. For a small molecule of its size and moderate lipophilicity, passive diffusion across the cell membrane would be a plausible mechanism of uptake. However, the involvement of specific transporter proteins cannot be ruled out without experimental investigation. Studies using fluorescently labeled analogs in cell culture systems would be necessary to visualize its uptake and determine its localization within subcellular compartments.

Future Directions and Emerging Research Avenues

Exploration of Catalytic Asymmetric Reactions

The prochiral nature of the 5-(furan-2-yl)penta-2,4-dienal backbone presents a compelling target for the development of catalytic asymmetric transformations. Future research is anticipated to focus on establishing stereocontrol in reactions involving the dienal moiety, leading to the synthesis of enantioenriched products with potential applications in medicinal chemistry and materials science.

Key research thrusts will likely include:

Asymmetric Cycloadditions: The conjugated diene system is an ideal candidate for Diels-Alder reactions. The development of chiral Lewis acid or organocatalytic systems could enable enantioselective [4+2] cycloadditions, providing access to complex chiral cyclohexene (B86901) derivatives. nih.govyoutube.com The furan (B31954) ring itself can also participate as the diene component in Diels-Alder reactions, and designing catalysts to control the facial selectivity of this transformation is a significant challenge. nih.govpurdue.edu

Enantioselective Conjugate Additions: The α,β-unsaturated aldehyde is susceptible to nucleophilic attack. Asymmetric catalysis, potentially using chiral organocatalysts like diarylprolinol silyl (B83357) ethers or chiral metal complexes, could facilitate highly enantioselective 1,4- and 1,6-conjugate additions. This would allow for the introduction of a wide range of substituents with high stereocontrol.

Catalytic Asymmetric Aldol (B89426) and Related Reactions: The aldehyde functionality can serve as an electrophile in asymmetric aldol, Henry, or similar carbon-carbon bond-forming reactions. The use of chiral catalysts, such as proline and its derivatives, could yield highly functionalized, chiral poly-oxygenated structures. youtube.com

The successful implementation of these strategies will not only produce novel chiral building blocks but also deepen the understanding of asymmetric induction in extended conjugated systems.

Development of Novel Furan-Substituted Polyene Systems

Building upon the this compound framework, the synthesis and study of more complex furan-substituted polyenes is a burgeoning research area. These extended π-systems are of interest for their electronic and optical properties. capes.gov.br

Future work is expected to concentrate on:

Homologation and Derivatization: Extending the polyene chain through various olefination methodologies to create longer furan-polyenals and related structures. The electronic spectra and properties of these extended systems will be of fundamental interest. capes.gov.br

Polymerization: Utilizing this compound and its derivatives as monomers for polymerization reactions. This could lead to the creation of novel furan-containing conjugated polymers with tailored properties for applications in organic electronics. researchgate.net Research into furan-based polyesters and other polymers has shown that the furan moiety can impart unique characteristics, though stability can be a challenge. researchgate.netcmu.edu

Synthesis of Fused Systems: Developing intramolecular cyclization strategies to convert the furan-polyene structure into novel fused-ring aromatic systems. Such strategies could provide access to unique scaffolds for materials and pharmaceutical development.

The systematic synthesis of a library of furan-substituted polyenes will enable a comprehensive investigation into structure-property relationships, guiding the design of materials with specific optical and electronic characteristics. nih.govresearchgate.net

Integration into Nanoscale Architectures

The integration of this compound derivatives into nanoscale structures is a promising avenue for the development of advanced functional materials. The compound's conjugated system suggests potential for interesting electronic and photonic behavior when confined to or assembled on the nanoscale.

Emerging research directions include:

Organic Photovoltaics: Furan derivatives are being explored as building blocks for semiconductor materials in organic solar cells (OSCs). nih.govresearchgate.net Future work could involve designing and synthesizing derivatives of this compound to act as donor or acceptor materials in bulk-heterojunction OSCs. Key advantages of furan-based materials can include good solubility and planarity, which are beneficial for device fabrication and performance. cmu.edunih.gov

Self-Assembled Monolayers (SAMs): Modifying the terminal aldehyde or the furan ring with appropriate functional groups could enable the chemisorption of these molecules onto surfaces like gold, silicon, or metal oxides. The resulting SAMs could be used to tune the electronic properties of surfaces or to act as platforms for sensing applications.

Molecular Wires and Switches: The linear, conjugated structure of furan-polyenals makes them candidates for use as molecular wires. By incorporating photo- or redox-active groups, it may be possible to design molecular switches where the conductivity of the chain can be modulated by external stimuli.

The table below outlines potential research targets for integrating furan-polyene systems into nanoscale devices.

Research TargetPotential Derivative of this compoundTarget Application
Organic SemiconductorPolymerized or functionalized furan-polyenalOrganic Solar Cells nih.gov
Surface ModificationThiol- or silane-terminated furan-polyenalSelf-Assembled Monolayers
Molecular ElectronicsFuran-polyenal with redox-active end-groupsMolecular Wires/Switches

Advanced Applications in Chemical Biology (mechanistic focus)

The reactivity of the furan ring and the dienal system can be harnessed to create sophisticated probes for studying biological systems. The focus of future research will be on designing molecules that can report on or influence specific biological pathways through defined chemical mechanisms.

Potential applications with a mechanistic focus include:

Covalent Probes for Protein Labeling: The α,β-unsaturated aldehyde is a Michael acceptor and can react covalently with nucleophilic residues (like cysteine or lysine) on proteins. This reactivity can be exploited to design activity-based probes or to map protein-adduct formation, which is crucial for understanding the toxicology of furan-containing compounds. acs.org A chemoproteomic platform could identify proteins that are covalently modified by reactive metabolites of furan compounds. acs.org

Diels-Alder-Based Bioorthogonal Chemistry: The furan moiety can participate in [4+2] Diels-Alder cycloadditions. This reaction can be used as a bioorthogonal ligation strategy. nih.govpurdue.edu Derivatives of this compound could be designed as probes that react specifically with dienophile-tagged biomolecules in a cellular context. For example, a furan-containing peptide nucleic acid (PNA) has been used to form an interstrand crosslink with DNA. researchgate.net

Fluorescent Probes: By incorporating suitable fluorophores or by designing derivatives where the conjugation length leads to intrinsic fluorescence, these molecules could be developed into probes for imaging. The reactivity of the dienal could be designed to be "turned on" by a specific analyte or enzymatic activity, leading to a change in fluorescence.

These advanced chemical biology tools would provide powerful means to investigate complex biological processes with high chemical and spatial precision.

Computational Design of Next-Generation Derivatives

Computational chemistry and in silico design will be indispensable tools for guiding the future development of this compound derivatives. researchgate.net Density Functional Theory (DFT) and other computational methods can predict key properties and reaction outcomes, accelerating the discovery of new molecules with desired functions. researchgate.net

Key areas for computational investigation include:

Predicting Reaction Pathways and Stereoselectivity: Computational modeling can be used to understand the transition states of potential asymmetric reactions, helping to explain the origins of enantioselectivity and to design more effective chiral catalysts. researchgate.netrsc.org

Tuning Optoelectronic Properties: The electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption spectra) of novel furan-substituted polyene systems can be predicted computationally. cmu.edu This allows for the in silico screening of large numbers of potential derivatives for applications in organic electronics before undertaking laborious synthesis.

Modeling Ligand-Protein Interactions: For applications in chemical biology and drug design, molecular docking studies can predict how derivatives of this compound might bind to target proteins. researchgate.netnih.gov This can guide the design of more potent and selective inhibitors or probes. For instance, furan-based compounds have been designed as potential tubulin polymerization inhibitors. nih.govnih.govresearchgate.net

The synergy between computational prediction and experimental synthesis will be crucial for the efficient development of next-generation derivatives with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(furan-2-yl)penta-2,4-dienal, and how can its structure be confirmed?

  • Methodology :

  • Synthesis : Utilize conjugated diene systems as precursors (e.g., via Wittig or Horner-Wadsworth-Emmons reactions), substituting phenyl groups with furan moieties. For example, adapt protocols from analogs like methyl 5-phenylpenta-2,4-diynoate () or 5-phenylpenta-2,4-dienenitrile (), replacing phenyl with furan.
  • Characterization : Confirm structure using NMR (¹H and ¹³C) to identify conjugated diene protons (δ 5.5–7.0 ppm) and furan resonances (δ 6.2–7.4 ppm). IR spectroscopy can detect aldehyde C=O stretching (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. How can the reactivity of this compound be optimized for nucleophilic additions or cycloadditions?

  • Methodology :

  • Reaction Design : Test Diels-Alder reactivity using electron-deficient dienophiles (e.g., maleic anhydride). Vary solvents (polar vs. nonpolar) and temperatures to optimize regioselectivity. Monitor reaction progress via TLC and HPLC.
  • Data Analysis : Compare yields and stereochemical outcomes (e.g., endo vs. exo products) using X-ray crystallography () or NOE NMR experiments .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and regioselectivity of this compound in catalytic reactions?

  • Methodology :

  • Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. Compare with experimental data from analogs like [5-(furan-2-yl)furan-2-yl]methanamine ().
  • Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., Hammett plots) to assess substituent effects on reaction rates .

Q. How can contradictory spectral data for furan-containing dienals be resolved?

  • Methodology :

  • Data Reconciliation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions. For example, distinguish furan protons from diene protons via coupling constants (J values).
  • Crystallographic Validation : Resolve ambiguities in stereochemistry by growing single crystals and analyzing X-ray diffraction patterns (). Cross-validate with computational NMR chemical shift predictions .

Q. What factorial design approaches are suitable for studying solvent and catalyst effects on the compound’s stability?

  • Methodology :

  • Experimental Design : Employ a 2³ factorial design ( ) to test variables: solvent polarity (e.g., DMSO vs. THF), catalyst loading (e.g., 1–5 mol%), and temperature (25°C vs. 60°C).
  • Statistical Analysis : Use ANOVA to identify significant factors affecting degradation rates. Monitor stability via UV-Vis spectroscopy (λmax ~250–300 nm for conjugated systems) .

Biological and Material Science Applications

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

  • Methodology :

  • Antimicrobial Testing : Perform microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Compare with furan derivatives like {5-[2-(5-methylfuran-2-yl)ethenyl]furan-2-yl}methanol ( ).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .

Q. How can the compound’s photophysical properties be exploited for material science applications?

  • Methodology :

  • Optical Characterization : Measure UV-Vis absorption/emission spectra to assess π→π* transitions. Compare with analogs like 2-{2-[5-(4-cyano-5-dicyanomethylidene-2,5-dihydrofuran-3-yl)-penta-2,4-dienylidene]} ().
  • Device Integration : Test as a dopant in OLEDs or organic semiconductors. Evaluate charge carrier mobility via time-resolved microwave conductivity (TRMC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.